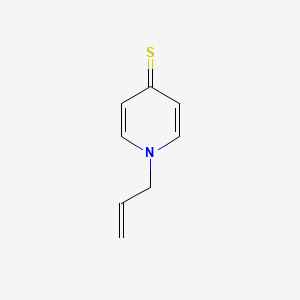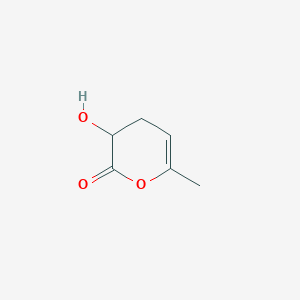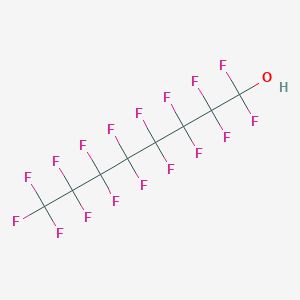
2-Chloro-3-(3-chlorophenyl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(3-chlorophenyl)prop-2-enoic acid is an organic compound characterized by the presence of two chlorine atoms and a phenyl group attached to a prop-2-enoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(3-chlorophenyl)prop-2-enoic acid typically involves the chlorination of 3-phenylprop-2-enoic acid. One common method includes the reaction of 3-phenylprop-2-enoic acid with thionyl chloride in the presence of a solvent such as dimethylformamide (DMF). The reaction proceeds under controlled temperature conditions to ensure the selective chlorination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-3-(3-chlorophenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of corresponding alcohols or alkanes.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution: Formation of amides or thiol derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Applications De Recherche Scientifique
2-Chloro-3-(3-chlorophenyl)prop-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-(3-chlorophenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 3-Chloro-3-(trimethylsilyl)prop-2-enoic acid
- 3-(2-chlorophenyl)prop-2-enoic acid
- 3-(3-chloro-2-fluorophenyl)prop-2-enoic acid
Comparison: 2-Chloro-3-(3-chlorophenyl)prop-2-enoic acid is unique due to the presence of two chlorine atoms and its specific structural configuration. This uniqueness can influence its reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
122274-70-8 |
|---|---|
Formule moléculaire |
C9H6Cl2O2 |
Poids moléculaire |
217.05 g/mol |
Nom IUPAC |
2-chloro-3-(3-chlorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H6Cl2O2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-5H,(H,12,13) |
Clé InChI |
UQEPTSFPWBGEIA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C=C(C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


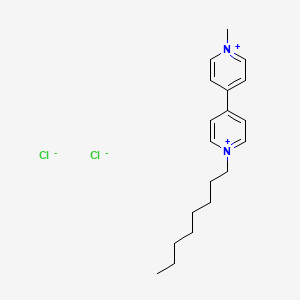
![Ethanamine, N,N-dimethyl-2-[(1-phenylethenyl)oxy]-](/img/structure/B14294540.png)
![1-[(2-Hydroxyethyl)amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14294545.png)
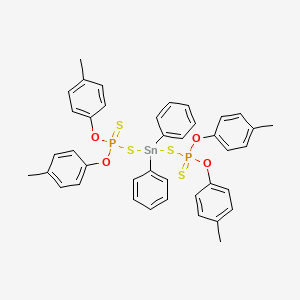
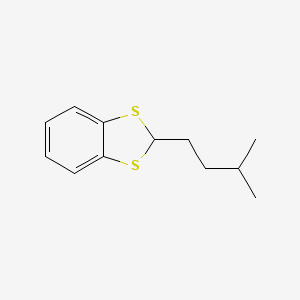
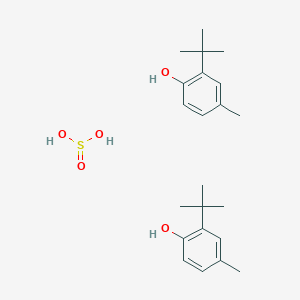

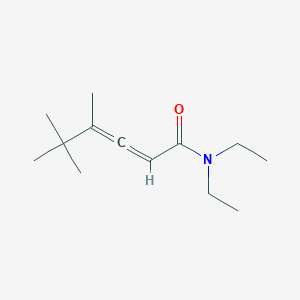
![N-[methoxy-[methyl(nitro)amino]methyl]-N-methylnitramide](/img/structure/B14294590.png)
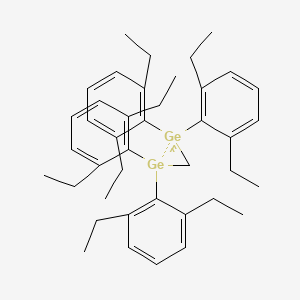
![N-[1-(Diethylamino)-3-methyl-1-oxobutan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14294594.png)
